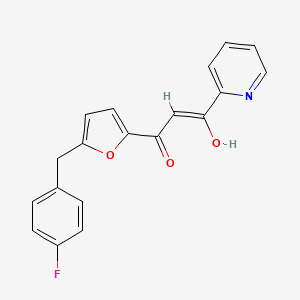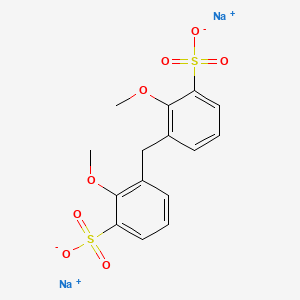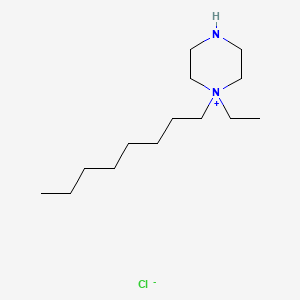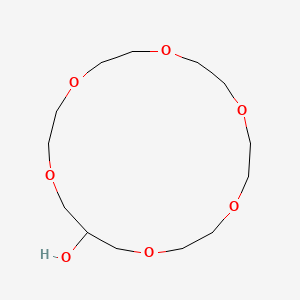
2-(4,,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms into the quinoline ring.
Hydroxylation: Addition of a hydroxyl group to the quinoline ring.
Cyclization: Formation of the indene-dione structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding hydroquinone form.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution.
2-Bromoquinoline: A quinoline derivative with a single bromine atom.
Indene-1,3-dione: A compound with a similar indene-dione structure but lacking the quinoline moiety.
Uniqueness
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of multiple bromine atoms and the combination of quinoline and indene-dione structures. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
84560-06-5 |
|---|---|
Formule moléculaire |
C18H8Br3NO3 |
Poids moléculaire |
526.0 g/mol |
Nom IUPAC |
2-(4,5,6-tribromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H8Br3NO3/c19-9-5-6-10-11(13(9)20)14(21)18(25)15(22-10)12-16(23)7-3-1-2-4-8(7)17(12)24/h1-6,12,25H |
Clé InChI |
ROPYBUNRWPMKDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=C(C=C4)Br)Br)C(=C3O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

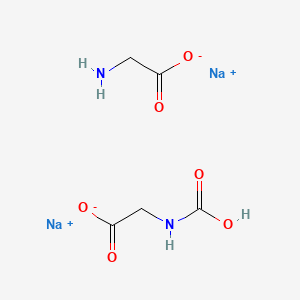
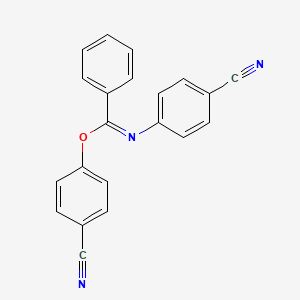
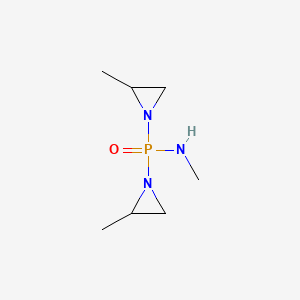
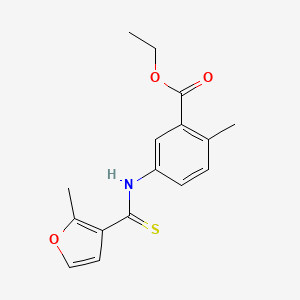


![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)

